molecular formula C14H11BF3NO4 B1412242 (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-22-6

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1412242
M. Wt: 325.05 g/mol
InChI Key: ALZWEVQTVBFWQA-UHFFFAOYSA-N
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Description

“(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the linear formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .


Synthesis Analysis

The synthesis of boronic acid derivatives, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, often involves Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of these molecules in the solid state .


Chemical Reactions Analysis

Boronic acids, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, are often used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, depending on the position of a substituent . The ortho isomer is the least acidic .

Scientific Research Applications

Optical Modulation and Sensing Applications

Phenyl boronic acids (PBA) play a crucial role in optical modulation and saccharide recognition due to their binding ligands to pendant diols. These compounds can anchor hydrophilic polymers to hydrophobic surfaces like graphene or carbon nanotubes, enhancing the near-infrared fluorescence in response to saccharide binding. This property is leveraged for saccharide recognition, demonstrating selectivity towards certain pentoses and showcasing the first link between molecular structure and optical properties modulation in a systematic manner (Mu et al., 2012).

Structural and Physicochemical Insights

Studies on (trifluoromethoxy)phenylboronic acids reveal insights into their physicochemical, structural, and antimicrobial properties. These compounds exhibit varied acidity influenced by the position of the substituent, showcasing a fundamental understanding of their molecular and crystal structures. Such structural insights are crucial for developing new applications in areas like antimicrobial activity (Adamczyk-Woźniak et al., 2021).

Catalysis and Organic Synthesis

Phenyl boronic acids are instrumental in catalysis and organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, contributing to advancements in peptide synthesis and organic transformations (Wang et al., 2018).

Fluorescence Recognition and Bioimaging

New boronic acid derivatives have been synthesized for sequential "on-off-on"-type relay fluorescence probes for ions like Fe3+ and F-, with high selectivity and sensitivity under physiological conditions. These probes have shown potential in bioimaging applications, allowing for the detection of intracellular ions in living cells (Selvaraj et al., 2019).

Protective Groups in Organic Synthesis

Phenyl boronic esters, such as 2,6-bis(trifluoromethyl)phenyl boronic esters, have been utilized as protective groups for diols. This application highlights their stability and tolerance to various organic transformations, demonstrating their utility in synthesizing complex organic molecules under mild conditions (Shimada et al., 2018).

Future Directions

Boronic acids and their derivatives have a wide range of applications and are being studied for their potential uses in various fields . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for future research and development involving “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”.

properties

IUPAC Name

[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZWEVQTVBFWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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